molecular formula C24H30N4O6 B3971781 1-[1-(4-nitrobenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate

1-[1-(4-nitrobenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate

Cat. No. B3971781
M. Wt: 470.5 g/mol
InChI Key: QQSYYHSRFFWFMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(4-nitrobenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate, commonly known as NBMPR, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

NBMPR has been extensively studied for its potential applications in scientific research. One of the main uses of this compound is as a selective inhibitor of nucleoside transporters. Nucleoside transporters are membrane proteins that play a crucial role in the transport of nucleosides across the cell membrane. Inhibition of these transporters by NBMPR has been shown to have a range of applications in scientific research, including the study of the nucleoside transport mechanism, the development of new drugs for the treatment of cancer and viral infections, and the investigation of the role of nucleoside transporters in various physiological processes.

Mechanism of Action

NBMPR acts as a selective inhibitor of nucleoside transporters by binding to the nucleoside binding site on the transporter protein. This prevents the transport of nucleosides across the cell membrane, leading to a decrease in intracellular nucleoside levels. The mechanism of action of NBMPR has been extensively studied using a range of biochemical and biophysical techniques, including X-ray crystallography, NMR spectroscopy, and molecular dynamics simulations.
Biochemical and Physiological Effects:
NBMPR has been found to exhibit a range of biochemical and physiological effects. In addition to its role as a nucleoside transporter inhibitor, NBMPR has also been shown to inhibit the uptake of other substrates, including amino acids and glucose. This compound has also been found to have an effect on the activity of various enzymes and ion channels. Furthermore, NBMPR has been shown to have an impact on cell proliferation and apoptosis, which has potential implications for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

NBMPR has several advantages for use in lab experiments. This compound is readily available and has a well-established synthesis method. Furthermore, NBMPR has been extensively studied, and its mechanism of action is well-understood. However, there are also some limitations to the use of NBMPR in lab experiments. For example, this compound can be toxic at high concentrations, and its effects can be influenced by factors such as cell type and culture conditions.

Future Directions

There are several future directions for the study of NBMPR. One area of research is the development of new inhibitors of nucleoside transporters with improved selectivity and potency. Another area of research is the investigation of the role of nucleoside transporters in various physiological processes, such as immune function and inflammation. Furthermore, the potential applications of NBMPR in the development of new cancer therapies and antiviral drugs warrant further investigation. Overall, NBMPR is a promising compound for scientific research, and its potential applications are vast and varied.

properties

IUPAC Name

1-[1-[(4-nitrophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2.C2H2O4/c27-26(28)22-8-6-19(7-9-22)18-23-12-10-21(11-13-23)25-16-14-24(15-17-25)20-4-2-1-3-5-20;3-1(4)2(5)6/h1-9,21H,10-18H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSYYHSRFFWFMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=C(C=C4)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[1-(4-nitrobenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate
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